molecular formula C9H12N4O2 B071536 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole CAS No. 194286-88-9

3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole

Cat. No. B071536
M. Wt: 208.22 g/mol
InChI Key: UFRVETCRMQQVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of isoxazole derivatives, which have been studied for their various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In

Mechanism Of Action

The mechanism of action of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to have antimicrobial effects against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole in lab experiments is its potential therapeutic properties in various areas of research. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and having antimicrobial effects. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole. One area of research could be to further explore its potential use in cancer treatment, particularly in combination with other chemotherapy drugs. Another area of research could be to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of 3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole involves the reaction of 3-ethoxy-4-methyl-5-nitroisoxazole with 1-methyl-1H-1,2,4-triazole-5-amine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time. The resulting product is purified by recrystallization or chromatography to obtain a high yield of pure compound.

Scientific Research Applications

3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of research has been in the field of cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antimicrobial effects, as well as its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

CAS RN

194286-88-9

Product Name

3-Ethoxy-4-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)isoxazole

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

3-ethoxy-4-methyl-5-(2-methyl-1,2,4-triazol-3-yl)-1,2-oxazole

InChI

InChI=1S/C9H12N4O2/c1-4-14-9-6(2)7(15-12-9)8-10-5-11-13(8)3/h5H,4H2,1-3H3

InChI Key

UFRVETCRMQQVOR-UHFFFAOYSA-N

SMILES

CCOC1=NOC(=C1C)C2=NC=NN2C

Canonical SMILES

CCOC1=NOC(=C1C)C2=NC=NN2C

synonyms

1H-1,2,4-Triazole,5-(3-ethoxy-4-methyl-5-isoxazolyl)-1-methyl-(9CI)

Origin of Product

United States

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